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Cat. No.: B013753

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of
Linsidomine Hydrochloride (CAS Number 16142-27-1), a vasodilator and nitric oxide donor.
Also known as SIN-1, it is the active metabolite of the antianginal drug molsidomine. This guide
covers its physicochemical properties, synthesis, mechanism of action, key signaling pathways,
and relevant experimental data. Detailed experimental protocols for key assays and
visualizations of its biochemical pathways are provided to support further research and
development.

Introduction

Linsidomine Hydrochloride, with the chemical identifier CAS 16142-27-1, is a sydnonimine
derivative recognized for its potent vasodilatory and antiplatelet properties.[1][2] It is the
pharmacologically active metabolite of molsidomine, a drug used in the treatment of angina
pectoris.[3][4] Linsidomine's primary mechanism involves the spontaneous, non-enzymatic
release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[3]
Beyond its vasodilatory effects, linsidomine is a unique pharmacological tool as it
simultaneously generates superoxide radicals, leading to the formation of peroxynitrite, a
potent oxidizing and nitrating agent.[1][2] This dual activity makes it a subject of interest in
studies related to both therapeutic vasodilation and oxidative stress-induced cellular processes.

[1][3]
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Physicochemical and Pharmacokinetic Properties

Linsidomine Hydrochloride is a white to off-white solid compound.[1] Its key properties are
summarized in the tables below.

Physicochemical Data

Property Value Reference(s)
CAS Number 16142-27-1 [5]
Molecular Formula CeH11CIN4O2 [6]
Molecular Weight 206.63 g/mol [6]
Appearance Solid [7]
Melting Point 186 °C [7]
Water Solubility >0 r.ng/r.nL (Requires [1]
sonication)

. 50 mg/mL (Requires sonication
DMSO Solubility q ing) [1]
and warming

logP -1.6 [5]
Topological Polar Surface Area  49.6 A2 [6]
Hydrogen Bond Donors 2 [6]
Hydrogen Bond Acceptors 5 [6]

Pharmacokinetic Data
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Parameter Value Condition Reference(s)
Elimination Half-life ) In plasma
12 - 20 minutes o ) [8]
(tv2) (Linsidomine/SIN-1)
Metabolite Half-life Terminal phase (SIN-
1.5+ 0.5 hours ) [8]
(tv2) 1C metabolite)
Metabolite of Not directly
Bioavailability Molsidomine (oral administered orally in [9]
admin.) studies
] Rapidly degrades in Forms inactive
Metabolism _ [8]
plasma metabolite SIN-1C
Renal excretion of
Mainly extrarenal metabolite is ~5.8% in
Excretion clearance of healthy subjects and [8]
metabolite ~0.8% in renal
insufficiency
Prolonged t%2 in Linsidomine t¥2: 7.5 +
Effect of Disease patients with liver 54h(vs1.0h [2][10]
cirrhosis healthy)

Synthesis

The primary synthetic route to sydnonimines like linsidomine involves the nitrosylation of a-

aminonitriles, followed by cyclization under strong acidic conditions, typically using HCI to yield
the hydrochloride salt.[11]

Representative Synthesis Protocol

A common synthesis for Linsidomine Hydrochloride is outlined as follows:

e Step 1: Formation of N-morpholino-2-aminoacetonitrile. N-aminomorpholine is reacted with

potassium cyanide and formaldehyde in an aqueous solution.

o Step 2: Nitrosation. The resulting N-morpholino-2-aminoacetonitrile is then nitrosated using

sodium nitrite (NaNO3z) and hydrochloric acid (HCI) in water to yield N-nitroso-N-morpholino-
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2-aminoacetonitrile.

o Step 3: Cyclization. The final step involves the cyclization of the nitroso compound by
treatment with HCI in a solvent such as methanol to produce Linsidomine Hydrochloride.
[11]

Pharmacology and Mechanism of Action

Linsidomine is a prodrug that acts as a direct donor of nitric oxide (NO).[8] Unlike organic
nitrates, its conversion to release NO is non-enzymatic. The parent compound, Linsidomine
(SIN-1), undergoes metabolic conversion to SIN-1A, which then spontaneously decomposes to
release NO.[8] Simultaneously, this decomposition generates superoxide (O2~), which can
rapidly react with NO to form peroxynitrite (ONOO™).

The released NO diffuses into vascular smooth muscle cells and activates soluble guanylate
cyclase (sGC).[8] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to
cyclic guanosine monophosphate (cGMP).[8] The subsequent elevation in intracellular cGMP
levels activates Protein Kinase G (PKG), which phosphorylates various downstream targets.
This cascade leads to a reduction in intracellular calcium concentrations, resulting in smooth
muscle relaxation, vasodilation, and inhibition of platelet aggregation.[8]
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Figure 1: Spontaneous decomposition of Linsidomine (SIN-1).

Key Signaling Pathways
NO-sGC-cGMP Vasodilation Pathway

This is the canonical pathway for linsidomine-induced vasodilation. The increase in cGMP is
the central event, leading to the activation of PKG and subsequent smooth muscle relaxation.
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Figure 2: The NO-sGC-cGMP signaling pathway for vasodilation.

Nrf2 Pathway Activation

© 2025 BenchChem. All rights reserved. 6/16 Tech Support


https://www.benchchem.com/product/b013753?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Linsidomine has been shown to induce the nuclear accumulation of Nuclear factor erythroid 2-
related factor 2 (Nrf2), a key transcription factor in the antioxidant response.[1] Under basal
conditions, Nrf2 is kept in the cytoplasm by Keapl and targeted for degradation. Oxidative
stress, potentially from linsidomine's generation of reactive species, can disrupt the Nrf2-Keapl
interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of
antioxidant response element (ARE)-containing genes.
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Figure 3: Nrf2 antioxidant pathway activation by Linsidomine.
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Summary of Preclinical and Clinical Data

Linsidomine has been evaluated in various experimental models, from cell cultures to clinical
trials. The following table summarizes key quantitative findings.

© 2025 BenchChem. All rights reserved. 9/16 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Concentration /

Application/Model Observed Effect Reference(s)
Dose
In Vitro - Reduced cell activity;
Chondrocytes 0-5mM (24 h) induced necrosis and [1]
(ATDCS5, C28/12) apoptosis.
Prevented Zn?+-
In Vitro - Neuronal )
30 - 1000 pMm induced neuronal [1]
Cells (PC12)
death.
In Vitro - Endothelial
Induced nuclear
Cells (EAhy926, 1 mM (2-3 h) _ [1]
accumulation of Nrf2.
HUVEC)
_ . Inhibited PDGF-BB-
In Vitro - Rat Aortic ) ) L
0 - 500 puM (30 min) induced cell migration [1]
Smooth Muscle Cells ) )
and proliferation.
o No evidence of drug
Clinical - Renal 2 mg (IV short ) )
o ) ] accumulation with [8]
Insufficiency Study infusion) - )
repetitive dosing.
o ) ) Well-tolerated;
Clinical - Myocardial ~1 mg/h (continuous ]
) ) ) suitable for acute [12]
Infarction Study IV infusion)
coronary syndromes.
o ) ) At least as efficacious
Clinical - Unstable ~1 mg/h (IV infusion ] ) o
) as isosorbide dinitrate  [13]
Angina Study for 72h) ) o )
in stabilizing patients.
Produced effective
vasodilation with
o _ significantly less
Clinical - Coronary 0.8 mg (intracoronary )
hypotensive effect [14]

Angiography Study

injection)

compared to
nitroglycerin (0.15
mg).

Detailed Experimental Protocols
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Protocol: Measurement of cGMP in Cultured Vascular
Smooth Muscle Cells

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify
intracellular cGMP levels following treatment with Linsidomine Hydrochloride.[15]

o Cell Culture: Plate rat aortic smooth muscle cells (RASMCSs) in 24-well plates and grow to
80-90% confluence.

e Serum Starvation: Replace the growth medium with a serum-free medium for 24 hours prior
to the experiment to reduce basal signaling activity.

o Treatment: Prepare fresh solutions of Linsidomine Hydrochloride in a serum-free medium
at desired concentrations (e.g., 0, 1, 10, 100 uM). Aspirate the starvation medium and add
the Linsidomine solutions to the wells. Incubate for 10 minutes at 37°C.

e Cell Lysis: Aspirate the treatment medium and immediately add 200 pL of 0.1 M HCI to each
well. Incubate for 20 minutes at room temperature with gentle shaking to lyse the cells and
stop enzymatic activity.

o Sample Preparation: Scrape the cells and transfer the lysate to microcentrifuge tubes.
Centrifuge at 1000 x g for 10 minutes at 4°C to pellet cellular debris.

e ELISA: Use the supernatant for cGMP quantification using a commercially available cGMP
competitive ELISA kit. Follow the manufacturer's instructions, which typically involve:

[¢]

Acetylation of samples and standards to improve assay sensitivity.

o

Adding samples/standards, cGMP-HRP conjugate, and anti-cGMP antibody to the pre-
coated plate.

o

Incubating, washing, and adding a substrate solution (e.g., TMB).

o

Stopping the reaction and reading the absorbance at 450 nm.

o Data Analysis: Calculate cGMP concentrations based on the standard curve. Normalize the
results to the total protein content of a parallel well, determined by a BCA or Bradford assay.
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Protocol: Vascular Smooth Muscle Cell (VSMC)
Migration Assay

This protocol details a transwell (Boyden chamber) assay to assess the effect of Linsidomine
on VSMC migration induced by a chemoattractant like Platelet-Derived Growth Factor (PDGF).
[1][16][17]

e Chamber Preparation: Use transwell inserts with an 8.0 um pore size polycarbonate
membrane. Coat the top side of the membrane with 10 pg/mL collagen | and allow it to dry in
a sterile hood.

o Cell Preparation: Culture VSMCs to ~80% confluence. Serum-starve the cells for 24 hours.
On the day of the experiment, detach the cells using trypsin, wash, and resuspend them in a
serum-free medium at a density of 2 x 10 cells/mL.

e Assay Setup:

o Lower Chamber: Add 600 pL of serum-free medium containing the chemoattractant (e.g.,
20 ng/mL PDGF-BB) to the lower wells of a 24-well plate.

o Upper Chamber: Pre-incubate the cell suspension with various concentrations of
Linsidomine Hydrochloride (e.g., 0, 10, 100, 500 uM) for 30 minutes at 37°C. Add 200
uL of the treated cell suspension (4 x 104 cells) to the top of each transwell insert.

 Incubation: Place the plate in a 37°C, 5% CO: incubator for 6-8 hours to allow for cell
migration.

e Cell Staining and Counting:

o

Carefully remove the inserts from the wells.

o

Using a cotton swab, gently wipe away the non-migrated cells from the top surface of the
membrane.

o

Fix the migrated cells on the bottom surface by immersing the insert in 4%
paraformaldehyde for 15 minutes.
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o Stain the cells with 0.1% Crystal Violet for 20 minutes.
o Wash the inserts gently in water and allow them to air dry.

* Quantification: Using a light microscope, count the number of migrated, stained cells in 5-10
random high-power fields per membrane. Calculate the average number of migrated cells
per field for each condition.
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Figure 4: Experimental workflow for a VSMC transwell migration assay.

Conclusion

Linsidomine Hydrochloride (CAS 16142-27-1) is a multifaceted pharmacological agent
whose primary action as a spontaneous nitric oxide donor underpins its potent vasodilatory
effects. Its well-defined mechanism via the sGC-cGMP pathway makes it a valuable
therapeutic candidate for cardiovascular conditions like angina and a useful tool for research.
Furthermore, its ability to generate superoxide and activate other cellular pathways, such as
the Nrf2 antioxidant response, highlights its complexity and offers additional avenues for
investigation into its roles in both physiological signaling and pathophysiology related to
oxidative stress. The data and protocols presented in this guide serve as a foundational
resource for professionals engaged in the study and development of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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